3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
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Overview
Description
3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with dichloro and dimethylphenyl groups, along with a triazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro and dimethylphenyl groups. The triazole ring is then synthesized and attached to the benzamide core through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include chlorinating agents, amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro and dimethylphenyl groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under reflux conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, triazoles, and phenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A simpler compound with similar dichloro substitution but lacking the triazole and dimethylphenyl groups.
3,4-Dichlorobenzamide: Similar benzamide core but without the additional substituents.
3,4-Dichloro-N-(3,5-dimethylphenyl)benzamide: Similar structure but with different substituents on the benzamide core.
Uniqueness
3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is unique due to its combination of dichloro, dimethylphenyl, and triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25Cl2N5O2S |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
3,4-dichloro-N-[1-[5-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H25Cl2N5O2S/c1-5-30-21(15(4)26-22(32)16-7-9-18(24)19(25)11-16)28-29-23(30)33-12-20(31)27-17-8-6-13(2)14(3)10-17/h6-11,15H,5,12H2,1-4H3,(H,26,32)(H,27,31) |
InChI Key |
LRHLBJGCKGKAOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C(C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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